molecular formula C5H5BrN2O B2989441 5-Bromo-1H-pyrrole-3-carboxamide CAS No. 1927879-23-9

5-Bromo-1H-pyrrole-3-carboxamide

Cat. No.: B2989441
CAS No.: 1927879-23-9
M. Wt: 189.012
InChI Key: STTHEPKJUZUPGB-UHFFFAOYSA-N
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Description

5-Bromo-1H-pyrrole-3-carboxamide is a brominated derivative of 1H-pyrrole-3-carboxamide, a heterocyclic aromatic organic compound. This compound is part of the pyrrole family, which are five-membered rings containing one nitrogen atom. Pyrroles are known for their diverse biological activities and are often used as building blocks in medicinal chemistry.

Synthetic Routes and Reaction Conditions:

  • Bromination of 1H-pyrrole-3-carboxamide: The compound can be synthesized by the bromination of 1H-pyrrole-3-carboxamide using bromine (Br2) in the presence of a suitable solvent like dichloromethane (DCM) at low temperatures.

  • Sandmeyer Reaction: Another method involves the diazotization of 1H-pyrrole-3-carboxamide followed by the Sandmeyer reaction using copper(I) bromide (CuBr) to introduce the bromo group.

Industrial Production Methods: Industrial production typically involves large-scale bromination reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the process.

Types of Reactions:

  • Oxidation: this compound can undergo oxidation reactions to form various oxidized derivatives.

  • Reduction: Reduction reactions can convert the bromo group to a hydrogen atom, resulting in different structural isomers.

  • Substitution: The bromo group can be substituted with other functional groups, such as hydroxyl (-OH) or amino (-NH2) groups, through nucleophilic substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophiles like sodium hydroxide (NaOH) and ammonia (NH3) are used in substitution reactions.

Major Products Formed:

  • Oxidation Products: Various carboxylic acids and ketones.

  • Reduction Products: Hydrogenated derivatives of the compound.

  • Substitution Products: Derivatives with different functional groups replacing the bromo group.

Scientific Research Applications

5-Bromo-1H-pyrrole-3-carboxamide has several applications in scientific research:

  • Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.

  • Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.

  • Medicine: It is used in the development of new pharmaceuticals, particularly in the design of drugs targeting various diseases.

  • Industry: The compound is utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 5-Bromo-1H-pyrrole-3-carboxamide exerts its effects depends on its specific application. For example, in antimicrobial activity, the compound may interfere with bacterial cell wall synthesis or protein function. In anticancer applications, it may inhibit specific enzymes or signaling pathways involved in tumor growth.

Molecular Targets and Pathways:

  • Antimicrobial Activity: Targets bacterial cell wall synthesis enzymes.

  • Anticancer Activity: Inhibits enzymes involved in cell proliferation and apoptosis pathways.

Comparison with Similar Compounds

  • 5-Bromoindole

  • 5-Bromopyrrole

  • 2-Phenyl-1H-pyrrole-3-carboxamide

  • 5-Bromo-7-azaindolin-2-one

Properties

IUPAC Name

5-bromo-1H-pyrrole-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5BrN2O/c6-4-1-3(2-8-4)5(7)9/h1-2,8H,(H2,7,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STTHEPKJUZUPGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(NC=C1C(=O)N)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5BrN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.01 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1927879-23-9
Record name 5-bromo-1H-pyrrole-3-carboxamide
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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